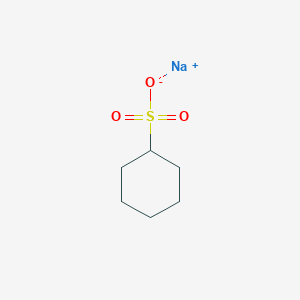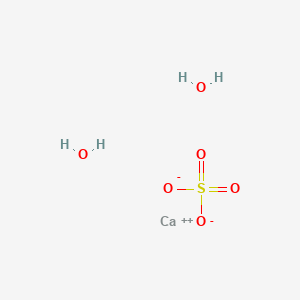
Sodium cyclohexanesulfonate
Overview
Description
Sodium cyclohexanesulfonate, also known as cyclohexanesulfonic acid sodium salt, is an organic compound with the molecular formula C6H11NaO3S. It appears as a white to faintly beige powder or fine crystals. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Sodium cyclohexanesulfonate is primarily used as an ionic hydrophobic excipient . An excipient is a substance that is included in a pharmaceutical drug formulation to aid the delivery of the active ingredients.
Mode of Action
As an ionic hydrophobic excipient, it is known to substantially decrease the viscosity of concentrated solutions of proteins such as bovine serum albumin and γ-globulin
Biochemical Analysis
Biochemical Properties
It has been used to study the influence of various hydrophobic ionic excipients on the viscosity of concentrated solutions of therapeutic proteins . This suggests that Sodium cyclohexanesulfonate may interact with proteins and other biomolecules, potentially influencing their biochemical reactions.
Cellular Effects
Given its role in decreasing the viscosity of protein solutions, it may influence cellular processes related to protein function and metabolism .
Molecular Mechanism
It is known to interact with proteins, potentially influencing their function and biochemical reactions
Temporal Effects in Laboratory Settings
Its role in decreasing the viscosity of protein solutions suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interactions with proteins, it may be involved in protein-related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cyclohexanesulfonate can be synthesized through the sulfonation of cyclohexane followed by neutralization with sodium hydroxide. The general reaction involves the treatment of cyclohexane with sulfur trioxide or chlorosulfonic acid to form cyclohexanesulfonic acid, which is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous sulfonation processes where cyclohexane is reacted with sulfur trioxide in a controlled environment. The resulting cyclohexanesulfonic acid is then neutralized with sodium hydroxide in large reactors to produce the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium cyclohexanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone or cyclohexanol under specific conditions.
Reduction: Reduction reactions can convert it back to cyclohexane.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium cyclohexanesulfonate has a wide range of applications in scientific research:
Biology: It is employed in studies involving protein interactions and stability.
Medicine: It is used in formulations to enhance the solubility and stability of pharmaceutical compounds.
Industry: It finds applications in the production of detergents, surfactants, and other industrial chemicals.
Comparison with Similar Compounds
- Cyclohexanesulfonic acid
- Sodium propane-1-sulfinate
- Sodium 1-phenoxy-methanesulfinate
Comparison: Sodium cyclohexanesulfonate is unique due to its specific structure, which provides distinct hydrophobic and ionic properties. Compared to similar compounds, it offers better performance in reducing viscosity and enhancing solubility in concentrated protein solutions. Its unique balance of hydrophobic and ionic characteristics makes it particularly effective in applications requiring these properties .
Properties
IUPAC Name |
sodium;cyclohexanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIKAKPJAGLSOD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635567 | |
| Record name | Sodium cyclohexanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13893-74-8 | |
| Record name | Sodium cyclohexanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium cyclohexanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(cyanomethyl)phenyl] N-methylcarbamate](/img/structure/B80291.png)







![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)




